Peroxynitrate ion

Description

Structure

3D Structure

Properties

Molecular Formula |

NO4- |

|---|---|

Molecular Weight |

78.004 g/mol |

IUPAC Name |

oxido nitrate |

InChI |

InChI=1S/HNO4/c2-1(3)5-4/h4H/p-1 |

InChI Key |

UUZZMWZGAZGXSF-UHFFFAOYSA-M |

SMILES |

[N+](=O)([O-])O[O-] |

Canonical SMILES |

[N+](=O)([O-])O[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Properties of the Peroxynitrite Anion

For Researchers, Scientists, and Drug Development Professionals

The peroxynitrite anion (ONOO⁻), a potent and short-lived reactive nitrogen species, stands at the crossroads of vital physiological signaling and significant cellular damage. Formed from the diffusion-controlled reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), its multifaceted reactivity profile makes it a molecule of intense interest in fields ranging from fundamental biology to therapeutic development. This guide provides a comprehensive technical overview of the core chemical structure, properties, and reactivities of peroxynitrite, complete with quantitative data, detailed experimental protocols, and visualizations of its key interaction pathways.

Chemical Structure and Physicochemical Properties

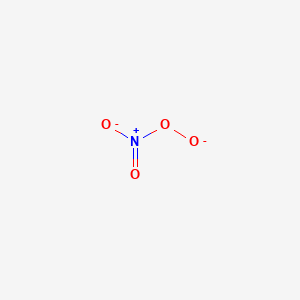

Peroxynitrite is a structural isomer of the more stable nitrate (B79036) anion (NO₃⁻)[1]. Its structure features a nitrogen atom double-bonded to one oxygen atom and single-bonded to a peroxide group, which carries the negative charge[2][3][4]. This arrangement results in a bent molecular geometry with an approximate bond angle of 120°[2].

A key feature of the peroxynitrite anion is its existence in two conformations: cis and trans, arising from the partial double-bond character between the nitrogen and the adjacent peroxide oxygen[5][6]. The cis-conformation is considered more stable by approximately 15 kJ/mol[5]. While the cis form is predominantly observed in solution, the trans form is thought to be relevant in certain biological reactions, such as those occurring within the restricted active sites of enzymes[6][7][8].

The reactivity and biological fate of peroxynitrite are dictated by its physicochemical properties, summarized in the table below.

| Property | Value | Notes |

| Molar Mass | 62.005 g·mol⁻¹ | [1] |

| pKa (ONOOH/ONOO⁻) | ~6.8 | At physiological temperature, both the anionic (ONOO⁻) and protonated (ONOOH) forms coexist. At pH 7.4, approximately 80% is in the anionic form[9][10][11][12]. |

| Molar Absorptivity (ε) | 1670 M⁻¹cm⁻¹ at 302 nm | In alkaline solutions (pH > 12), this property is the basis for its spectrophotometric quantification[1][11][13][14]. |

| Biological Half-life | ~5–20 ms | This short half-life limits its diffusion distance to approximately one to two cell diameters (~10 µm) from its site of formation[9]. |

| Redox Potentials (E'₀ at pH 7) | ONOO⁻/•NO₂: 1.4 VONOO⁻/NO₂⁻: 1.2 V | These values underscore its potent oxidizing capabilities from a thermodynamic standpoint[9]. |

Formation and Decomposition Pathways

Peroxynitrite is formed in biological systems through a near diffusion-controlled reaction between nitric oxide and the superoxide radical[9][14]. Once formed, its fate is governed by several competing pathways, primarily its pH-dependent decomposition and its rapid reaction with carbon dioxide.

Peroxynitrite anion itself is relatively stable in alkaline solutions[14]. However, its conjugate acid, peroxynitrous acid (ONOOH), is highly unstable and rapidly decomposes[10]. At physiological pH, the equilibrium between ONOO⁻ and ONOOH leads to a complex decomposition profile.

Under acidic conditions, ONOOH can undergo isomerization to form the stable nitrate anion (NO₃⁻)[15]. A significant pathway, particularly in the absence of other reactants, is the homolytic cleavage of the O-O bond in ONOOH to yield highly reactive nitrogen dioxide (•NO₂) and hydroxyl (•OH) radicals[9][11][12][16].

References

- 1. Peroxynitrite - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. brainly.com [brainly.com]

- 4. Answered: onsider peroxynitrite (chemical formula: ONOO−), a structural isomer of the nitrate anion. It is generated in the cell when nitric oxide (NO) reacts with the… | bartleby [bartleby.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scielo.br [scielo.br]

- 7. Cis- and trans-conformations for peroxynitrite anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Peroxynitrite [bionity.com]

- 15. benchchem.com [benchchem.com]

- 16. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]

Peroxynitrous Acid (ONOOH): A Technical Guide on pKa and Stability at Physiological pH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxynitrous acid (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻), are potent reactive nitrogen species (RNS) deeply implicated in a vast array of physiological and pathological processes.[1] Formed from the near-diffusion-controlled reaction between nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), peroxynitrite is a short-lived yet highly reactive molecule capable of inducing significant oxidative and nitrosative stress.[1] Its dual capacity as a powerful oxidant and a nitrating agent underpins its complex biological effects, which range from signaling molecule to cytotoxic agent.[1] This technical guide provides a comprehensive overview of the core chemical properties of peroxynitrous acid, with a focus on its pKa and stability at physiological pH, detailed experimental protocols for its study, and visualizations of its interactions with key cellular signaling pathways.

Core Chemical and Physical Properties

Peroxynitrous acid is a weak acid with a pKa of approximately 6.8.[1][2] This means that at physiological pH (around 7.4), it exists predominantly as the peroxynitrite anion (ONOO⁻).[1][3][4][5] However, the protonated form, peroxynitrous acid, is considered the more reactive species in many of its reactions.[1]

Formation and Decomposition

In biological systems, peroxynitrous acid is primarily formed through the reaction of nitric oxide and superoxide radicals.[1] Once formed, it is unstable and undergoes two main decomposition pathways: isomerization to nitrate (B79036) (NO₃⁻) and homolytic cleavage of the O-O bond to generate hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals.[1][6][7] The homolysis pathway is a significant source of highly reactive radicals that can subsequently modify a wide range of biomolecules.[1] At physiological pH, the half-life of peroxynitrous acid is very short, on the order of milliseconds.[1][8]

Spectroscopic Properties

The peroxynitrite anion has a characteristic UV-Vis absorption spectrum with a maximum absorbance at 302 nm in alkaline solutions (pH > 12).[1] This property is crucial for its quantification.[1]

Quantitative Data

The reactivity of peroxynitrous acid is highly dependent on pH, temperature, and the presence of other reactants.[1] The following table summarizes key quantitative data regarding its stability and reaction rates.

| Parameter | Value | Conditions | Reference |

| pKa | ~6.8 | 37 °C | [3][5][8][9] |

| 6.5 to 6.8 | Not specified | [6] | |

| 6.7 | I = 0.2 M | [10] | |

| Half-life (t½) | ~10 ms | Physiological pH | [8] |

| Isomerization Rate Constant (k) | 1.2 s⁻¹ | Not specified | [2] |

| 1.11 ± 0.01 s⁻¹ | 25 °C, I = 0.2 M, phosphate (B84403) buffer | [10][11] | |

| Molar Extinction Coefficient (ε) of ONOO⁻ | 1670 M⁻¹ cm⁻¹ | at 302 nm in 0.1 M NaOH | [1] |

Experimental Protocols

Protocol 1: Synthesis of Peroxynitrite

This protocol describes the synthesis of a peroxynitrite stock solution.

Materials:

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrogen peroxide (H₂O₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Manganese dioxide (MnO₂)

-

Ice bath

Procedure:

-

Prepare a solution of 0.6 M NaNO₂.

-

Prepare a solution of 0.7 M HCl and 0.6 M H₂O₂.

-

Cool both solutions in an ice bath with constant stirring.

-

Slowly add the acidic H₂O₂ solution to the NaNO₂ solution while vigorously stirring.

-

Almost simultaneously, add a solution of 3 M NaOH to the mixture to quench the reaction and stabilize the peroxynitrite (a yellow solution will form).[1]

-

To remove unreacted H₂O₂, add a small amount of MnO₂ (approximately 0.1 g/mL) and stir for about 15 minutes, or until gas evolution ceases.[1]

-

Filter the solution under a vacuum to remove the MnO₂.[1]

-

Divide the resulting peroxynitrite solution into small aliquots and store them at -20°C.[1]

Quantification: The concentration of the peroxynitrite stock solution can be determined spectrophotometrically by measuring its absorbance at 302 nm in a 0.1 M NaOH solution, using a molar extinction coefficient of 1670 M⁻¹ cm⁻¹.[1]

Protocol 2: Stopped-Flow Spectrophotometry for Kinetic Analysis

Stopped-flow spectrophotometry is a rapid-mixing technique used to study the kinetics of fast reactions, such as those involving peroxynitrite.[1]

Experimental Setup:

-

A stopped-flow spectrophotometer equipped with a UV-Vis detector.

-

Two drive syringes, one containing the peroxynitrite solution and the other containing the reactant of interest in a suitable buffer.

-

Data acquisition system.

Procedure:

-

Prepare a fresh solution of peroxynitrite of known concentration in a suitable alkaline buffer (e.g., 0.1 M NaOH).

-

Prepare a solution of the target molecule (e.g., an amino acid, thiol, or protein) in the desired reaction buffer (e.g., phosphate buffer at a specific pH).

-

Load the peroxynitrite solution into one syringe and the reactant solution into the other.

-

Initiate the stopped-flow experiment. The instrument will rapidly mix the contents of the two syringes, and the reaction will begin.

-

Monitor the decay of the peroxynitrite absorbance at 302 nm over time.[1]

Signaling Pathways and Logical Relationships

Peroxynitrous acid and its conjugate base, peroxynitrite, can modulate various cellular signaling pathways, contributing to both physiological regulation and pathological conditions. The following diagrams, created using the DOT language, illustrate these interactions.

References

- 1. benchchem.com [benchchem.com]

- 2. Peroxynitrous acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The chemistry of peroxynitrite: implications for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Decomposition kinetics of peroxynitrite: influence of pH and buffer - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT50945A [pubs.rsc.org]

- 11. Decomposition kinetics of peroxynitrite: influence of pH and buffer - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Unraveling of a Reactive Enigma: An In-depth Technical Guide to the Decomposition Pathways of Peroxynitrite in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Peroxynitrite (ONOO⁻), a potent reactive nitrogen species, stands at the crossroads of cellular signaling and oxidative stress. Formed by the near-diffusion-controlled reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), its fleeting existence and high reactivity make it a critical mediator in a multitude of physiological and pathological processes.[1] A thorough understanding of its decomposition pathways in aqueous solutions is paramount for researchers and drug development professionals seeking to unravel its complex biological roles and modulate its activity. This technical guide provides a comprehensive overview of the core decomposition pathways of peroxynitrite, supported by quantitative data, detailed experimental methodologies, and visual representations of the intricate chemical and signaling cascades.

Core Decomposition Pathways of Peroxynitrite

The reactivity and subsequent decomposition pathway of peroxynitrite are intrinsically linked to the pH of the aqueous environment. The pKa of its conjugate acid, peroxynitrous acid (ONOOH), is approximately 6.8.[2][3][4] This means that at physiological pH, both the anionic peroxynitrite (ONOO⁻) and the neutral peroxynitrous acid (ONOOH) coexist, each with distinct chemical properties and reaction preferences.

Isomerization to Nitrate (B79036)

Under acidic conditions, peroxynitrous acid undergoes a unimolecular rearrangement to form the stable and relatively inert nitrate (NO₃⁻).[1][2][5] This first-order process is considered a primary detoxification pathway.

Reaction: ONOOH → NO₃⁻ + H⁺

This isomerization is a significant route for peroxynitrite decomposition, particularly at pH values below its pKa.[6][7] The yield of nitrate from this pathway can be as high as 90% at low temperatures and acidic pH.[6][7]

Homolysis to Radical Species

Peroxynitrous acid can undergo homolytic cleavage of its O-O bond to generate two highly reactive radical species: the hydroxyl radical (•OH) and nitrogen dioxide (•NO₂).[8][9]

Reaction: ONOOH → •OH + •NO₂

While this pathway was once considered a major source of peroxynitrite-mediated damage, it is now understood to be a quantitatively minor process in most biological systems.[8] However, the potent oxidizing and nitrating capabilities of the resulting radicals mean that even a small flux through this pathway can have significant biological consequences.[8][10] The yield of hydroxyl radicals from this decomposition is estimated to be around 10%.[9]

Reaction with Carbon Dioxide

In biological systems, the reaction with carbon dioxide (CO₂) is a dominant and physiologically crucial pathway for peroxynitrite decomposition.[8][11][12][13][14] The high concentration of CO₂ in biological fluids ensures that this reaction can outcompete many other potential reactions of peroxynitrite.[14] The reaction proceeds via the peroxynitrite anion (ONOO⁻) and dissolved CO₂ to form a nitrosoperoxycarbonate adduct (ONOOCO₂⁻), which then rapidly decomposes.[12][13][15]

Reaction: ONOO⁻ + CO₂ → ONOOCO₂⁻ → •NO₂ + CO₃•⁻

This pathway generates nitrogen dioxide (•NO₂) and the carbonate radical (CO₃•⁻), both of which are potent one-electron oxidants and play a significant role in protein tyrosine nitration.[13][14][16]

Reactions with Thiols

Peroxynitrite readily reacts with thiol-containing molecules such as cysteine and glutathione.[8][17][18][19][20] This reaction can proceed through two distinct pathways depending on the pH. One pathway involves a two-electron oxidation of the protonated thiol group by the peroxynitrite anion.[18][20] The other pathway, more prominent at acidic pH, involves a one-electron transfer from the thiolate to peroxynitrous acid, leading to the formation of a thiyl radical.[18][20]

Reaction (Two-electron oxidation): RSH + ONOO⁻ → RSOH + NO₂⁻

The oxidation of thiols by peroxynitrite is a rapid process and represents a significant detoxification mechanism, as well as a potential route for disrupting protein function.[8][19]

Interaction with Metal Centers

Peroxynitrite can react with transition metal centers in metalloproteins, such as superoxide dismutase (SOD) and hemeproteins.[8][21] This interaction can lead to the formation of a metal-peroxynitrite adduct, which can then undergo homolysis to produce nitrogen dioxide and a metal-oxo species.[8] These reactions can result in enzyme inactivation and contribute to the catalytic nitration of other molecules.[21]

Quantitative Data on Peroxynitrite Decomposition

The following tables summarize key quantitative data related to the decomposition pathways of peroxynitrite in aqueous solutions.

| Parameter | Value | Conditions | Reference(s) |

| pKa (ONOOH) | ~6.8 | 37 °C | [2][3][4] |

| Isomerization Rate Constant (k_iso) | 1.11 ± 0.01 s⁻¹ | 25 °C, Phosphate buffer | [5][22][23] |

| 1.3 s⁻¹ | 25 °C | [4] | |

| Homolysis Rate Constant (k_hom) | 4.5 s⁻¹ | 37 °C | [8] |

| Reaction with CO₂ (k_CO2) | (5.8 ± 0.2) x 10⁴ M⁻¹s⁻¹ | 37 °C, pH-independent | [12][14] |

| (2.3 ± 0.1) x 10³ M⁻¹s⁻¹ | 37 °C, pH 7.4 (apparent) | [12] |

| Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | Reference(s) |

| Cysteine | 1290 ± 30 | pH 5.75, 37 °C | [18][20] |

| >10³ | pH 7.4, 37 °C | [8] | |

| Glutathione | 281 ± 6 | pH 5.75, 37 °C | [18][20] |

| Copper, zinc superoxide dismutase | 10⁵ (maximal) | - | [21] |

| Myeloperoxidase | ~10⁶ | - | [21] |

| Nitric Oxide (NO) | 9.1 x 10⁴ | - | [2] |

Experimental Protocols for Studying Peroxynitrite Decomposition

The investigation of peroxynitrite's rapid decomposition pathways necessitates specialized experimental techniques. Below are detailed methodologies for key experiments.

Synthesis and Quantification of Peroxynitrite

Objective: To prepare a stable stock solution of peroxynitrite and determine its concentration.

Protocol:

-

Peroxynitrite is synthesized by the reaction of nitric oxide with superoxide.[24] A common method involves bubbling nitric oxide gas into a deoxygenated solution of potassium superoxide in liquid ammonia.

-

Alternatively, peroxynitrite can be generated by reacting acidified hydrogen peroxide with sodium nitrite (B80452), followed by rapid quenching with a strong base.

-

The resulting peroxynitrite solution is stored in a strongly alkaline solution (pH > 12) at -80°C to ensure stability.[21]

-

The concentration of the peroxynitrite stock solution is determined spectrophotometrically by measuring its absorbance at 302 nm in an alkaline solution (e.g., 0.1 M NaOH), using a molar extinction coefficient of 1670 M⁻¹cm⁻¹.[24]

Stopped-Flow Spectrophotometry for Kinetic Analysis

Objective: To measure the rates of peroxynitrite decomposition and its reactions with other molecules.

Protocol:

-

A stopped-flow apparatus is used to rapidly mix a solution of peroxynitrite with a reactant solution in a specific buffer.[9]

-

The peroxynitrite solution, initially at a high pH for stability, is mixed with a buffered solution of the reactant to achieve the desired final pH and reactant concentrations.[9]

-

The decay of peroxynitrite is monitored by following the decrease in its absorbance at 302 nm over time.[9]

-

The observed rate constants (k_obs) are determined by fitting the absorbance decay curves to a first-order or pseudo-first-order kinetic model.

-

By varying the concentration of the reactant, second-order rate constants can be determined from the slope of a plot of k_obs versus reactant concentration.[9]

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Objective: To detect and identify radical species generated during peroxynitrite decomposition.

Protocol:

-

EPR spectroscopy is employed in conjunction with spin trapping agents to detect short-lived radical intermediates.

-

A spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or N-tert-butyl-alpha-phenylnitrone (PBN), is included in the reaction mixture.

-

The spin trap reacts with the transient radicals (e.g., •OH, •NO₂, CO₃•⁻, thiyl radicals) to form more stable radical adducts.[18][20]

-

The reaction is initiated by mixing the peroxynitrite solution with the buffered solution containing the spin trap and any other reactants.

-

The resulting solution is rapidly transferred to an EPR flat cell and the EPR spectrum is recorded.

-

The characteristic hyperfine splitting constants of the resulting EPR spectrum are used to identify the trapped radical species.

High-Performance Liquid Chromatography (HPLC) for Product Analysis

Objective: To separate and quantify the stable end-products of peroxynitrite decomposition.

Protocol:

-

After the peroxynitrite decomposition reaction is complete, the reaction mixture is analyzed by HPLC.

-

An appropriate HPLC column (e.g., a reverse-phase C18 column or an ion-exchange column) is used to separate the different products, such as nitrate (NO₃⁻) and nitrite (NO₂⁻).[2]

-

The mobile phase composition and flow rate are optimized for the separation of the analytes of interest.

-

Detection is typically achieved using a UV-Vis detector set at a wavelength appropriate for the analytes (e.g., ~210 nm for nitrate and nitrite).

-

Quantification is performed by comparing the peak areas of the samples to those of known standards. This allows for the determination of the product yields from the different decomposition pathways.[2]

Visualization of Peroxynitrite Decomposition and Signaling

The following diagrams, generated using the DOT language, illustrate the core decomposition pathways of peroxynitrite and its role in signaling cascades.

Caption: Core decomposition pathways of peroxynitrite in aqueous solution.

Caption: Peroxynitrite-mediated tyrosine nitration via the CO₂ pathway.

Caption: General experimental workflow for studying peroxynitrite decomposition.

Peroxynitrite in Signaling Pathways

Beyond its role as a cytotoxic agent, peroxynitrite is increasingly recognized as a modulator of cellular signaling pathways.[25][26][27] This modulation often occurs through the post-translational modification of proteins, most notably the nitration of tyrosine residues.[8][28][29][30][31]

Tyrosine nitration can have profound effects on protein function by:

-

Inhibiting Tyrosine Phosphorylation: The addition of a nitro group to a tyrosine residue can sterically hinder or prevent its phosphorylation by kinases, thereby disrupting phosphorylation-dependent signaling cascades.[25]

-

Altering Protein Structure and Function: Nitration can lead to conformational changes in proteins, affecting their catalytic activity, protein-protein interactions, and susceptibility to proteolysis.[32]

-

Creating Novel Signaling Events: In some cases, nitrated proteins may gain new functions or interact with different binding partners, initiating novel signaling events.

The reaction of peroxynitrite with CO₂ is a key driver of tyrosine nitration in vivo, as the resulting carbonate and nitrogen dioxide radicals are efficient nitrating species.[13][14][31] This highlights the importance of the cellular environment in dictating the biological outcomes of peroxynitrite formation. The balance between peroxynitrite's direct reactions, its isomerization to inert nitrate, and its conversion to secondary radicals via the CO₂ pathway ultimately determines its impact on cellular function, from physiological signaling to pathological damage.[25] This intricate chemistry underscores the challenge and importance of developing therapeutic strategies that can selectively modulate peroxynitrite's reactivity in different disease contexts.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic fate of peroxynitrite in aqueous solution. Reaction with nitric oxide and pH-dependent decomposition to nitrite and oxygen in a 2:1 stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Peroxynitrite, a cloaked oxidant formed by nitric oxide and superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Product distribution of peroxynitrite decay as a function of pH, temperature, and concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Does peroxynitrite generate hydroxyl radical? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The mechanism of the peroxynitrite-carbon dioxide reaction probed using tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peroxynitrite reaction with carbon dioxide/bicarbonate: kinetics and influence on peroxynitrite-mediated oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Oxidative chemistry of nitric oxide: the roles of superoxide, peroxynitrite, and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Pathways of peroxynitrite oxidation of thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Decomposition kinetics of peroxynitrite: influence of pH and buffer - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT50945A [pubs.rsc.org]

- 23. Decomposition kinetics of peroxynitrite: influence of pH and buffer - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 24. pnas.org [pnas.org]

- 25. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The interplay of nitric oxide and peroxynitrite with signal transduction pathways: implications for disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Peroxynitrite signaling: receptor tyrosine kinases and activation of stress-responsive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Peroxynitrite-mediated protein nitration and lipid peroxidation in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Protein nitration is predominantly mediated by a peroxynitrite-dependent pathway in cultured human leucocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Peroxynitrite reactivity with amino acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

The Dual Nature of Peroxynitrite: A Potent Biological Oxidant and Nitrating Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peroxynitrite (ONOO⁻) is a powerful reactive nitrogen species (RNS) formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻).[1] This short-lived, yet highly reactive molecule plays a significant dual role in biology. At low concentrations, it may participate in physiological cell signaling.[1][2] However, under conditions of oxidative and nitrosative stress, elevated levels of peroxynitrite act as a potent oxidant and nitrating agent, contributing to cellular damage and the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, inflammation, and cancer.[3][4] This technical guide provides a comprehensive overview of the core chemistry of peroxynitrite, its reactions with key biomolecules, its role in critical signaling pathways, and detailed experimental protocols for its study.

Formation and Chemical Reactivity of Peroxynitrite

Peroxynitrite is formed in a diffusion-controlled reaction between nitric oxide and the superoxide radical.[5] This reaction is extremely fast, with a rate constant in the range of 4–16 × 10⁹ M⁻¹ s⁻¹.[5] At physiological pH, peroxynitrite exists in equilibrium with its conjugate acid, peroxynitrous acid (ONOOH), with a pKa of approximately 6.8.[6]

The reactivity of peroxynitrite is multifaceted.[2] It can participate in direct two-electron oxidation reactions, particularly with thiols.[6] Additionally, peroxynitrous acid can undergo homolysis to form the highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals.[5] A biologically significant reaction is the rapid interaction of peroxynitrite with carbon dioxide (CO₂), which is present at high concentrations in biological systems. This reaction forms a nitrosoperoxycarbonate adduct (ONOOCO₂⁻) that decomposes to generate carbonate (CO₃•⁻) and nitrogen dioxide (•NO₂) radicals, both of which are potent one-electron oxidants.[7]

Quantitative Data on Peroxynitrite Reactivity and Cellular Concentrations

The biological impact of peroxynitrite is dictated by the kinetics of its reactions with various cellular components. The following tables summarize key quantitative data regarding its reactivity and estimated concentrations in biological systems.

Table 1: Apparent Second-Order Rate Constants of Peroxynitrite with Biomolecules at Physiological pH

| Biomolecule Category | Target Molecule | Rate Constant (M⁻¹ s⁻¹) | Conditions | Reference(s) |

| Amino Acids | Cysteine | 5,900 | pH 7.4, 37°C | [6] |

| Glutathione | 1,650 ± 10 | pH 7.35, 37°C | [5] | |

| Methionine | 170 - 180 | pH 7.4 | [8] | |

| Tryptophan | 37 | pH 7.4 | [8] | |

| DNA Bases | Guanine (via •OH) | 7.8 x 10⁹ | - | [7] |

| Guanine (via CO₃•⁻) | 7.0 x 10⁷ | - | [7] | |

| Other | Carbon Dioxide (CO₂) | 4.6 x 10⁴ | - | [8] |

| Mn(III)TMPyP | 1.8 x 10⁶ | pH 7.4 | [9] |

Table 2: Estimated Physiological and Pathological Concentrations of Peroxynitrite

| Tissue/System | Estimated/Measured Concentration | Method | Species | Condition | Reference(s) |

| Brain (Rat) | Detection Range: 20.0 nM - 2.0 µM | Ratiometric Electrochemical Sensor | Rat | - | [1] |

| Activated Macrophages | up to 0.11 nmol/10⁶ cells/min | Nitration of 4-hydroxyphenylacetate | Murine | Activated | [7] |

| General Tissues | Low nanomolar range (basal) | Various advanced detection methods | - | Physiological | [1] |

| Plasma (Inflammatory Conditions) | 1 to 10 nitrated tyrosine residues per 100,000 | - | Human | Cardiovascular Disease | [10] |

Experimental Protocols

Reliable and reproducible experimental methodologies are crucial for the study of the highly reactive peroxynitrite. This section provides detailed protocols for its synthesis and detection.

Synthesis of Peroxynitrite from Nitrite (B80452) and Hydrogen Peroxide

This method allows for the generation of peroxynitrite in the laboratory.[2][11][12][13]

Materials:

-

Sodium nitrite (NaNO₂)

-

Hydrogen peroxide (H₂O₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Manganese dioxide (MnO₂)

-

Syringe pump

-

Tubing connectors

-

Ice bath

Procedure:

-

Solution Preparation:

-

Prepare a solution of 0.6 M sodium nitrite (NaNO₂) in deionized water.

-

Prepare a solution of 0.7 M hydrogen peroxide (H₂O₂) in 0.6 M hydrochloric acid (HCl).

-

Prepare a solution of 1.5 M sodium hydroxide (NaOH).

-

Cool all solutions on an ice bath.

-

-

Reaction:

-

Using a syringe pump, rapidly mix equal volumes of the acidic H₂O₂ solution and the NaNO₂ solution.

-

-

Quenching:

-

Immediately quench the reaction by adding an equal volume of the cold 1.5 M NaOH solution. The formation of a yellow color indicates the presence of peroxynitrite.

-

-

Purification:

-

To remove unreacted hydrogen peroxide, add a small amount of manganese dioxide (MnO₂) and stir. The evolution of oxygen gas indicates the decomposition of H₂O₂.

-

Filter the solution to remove the MnO₂.

-

-

Quantification and Storage:

-

Determine the concentration of the peroxynitrite solution spectrophotometrically by measuring the absorbance at 302 nm (ε = 1670 M⁻¹cm⁻¹ in 0.1 M NaOH).

-

Aliquot the peroxynitrite solution and store at -80°C.

-

Detection of Peroxynitrite using Dihydrorhodamine 123 (DHR 123)

This fluorometric assay is a common method for detecting peroxynitrite and other reactive oxygen species in vitro.[8][14][15][16][17]

Materials:

-

Dihydrorhodamine 123 (DHR 123)

-

Dimethyl sulfoxide (B87167) (DMSO), deoxygenated

-

Working buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Black, clear-bottom 96-well plate

-

Microplate reader with fluorescence capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of DHR 123 in deoxygenated DMSO. Store in aliquots at -20°C, protected from light.

-

Prepare a working solution of DHR 123 (e.g., 20 µM) in the working buffer immediately before use.

-

-

Assay:

-

Add 50 µL of the sample or peroxynitrite standards to each well of the 96-well plate.

-

Add 50 µL of the DHR 123 working solution to each well.

-

Incubate the plate at room temperature for 10-20 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at approximately 500 nm and emission at approximately 536 nm.

-

-

Analysis:

-

Create a standard curve using known concentrations of peroxynitrite.

-

Determine the peroxynitrite concentration in the samples by interpolating from the standard curve.

-

Western Blot Detection of Nitrotyrosine

The detection of 3-nitrotyrosine, a stable product of tyrosine nitration by peroxynitrite, is a widely used biomarker for peroxynitrite-mediated damage.[14][18][19][20][21][22]

Materials:

-

Protein samples (cell lysates or purified proteins)

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for 3-nitrotyrosine

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Western blotting apparatus and imaging system

Procedure:

-

Sample Preparation and SDS-PAGE:

-

Prepare protein samples in Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

-

Protein Transfer:

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-nitrotyrosine antibody (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Peroxynitrite in Cellular Signaling

Peroxynitrite can modulate various signaling pathways, contributing to both physiological and pathological processes.[3][10][23] Its effects are often concentration-dependent and can involve both oxidative and nitrative modifications of signaling proteins.

Peroxynitrite and the PARP-1 Pathway

Peroxynitrite-induced DNA damage is a potent activator of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1).[7][24][25][26][27][28]

Overactivation of PARP-1 leads to the depletion of its substrate, NAD+, which in turn impairs ATP production, ultimately causing cellular dysfunction and necrotic cell death.[24]

Peroxynitrite and the NF-κB Pathway

Peroxynitrite has complex effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[29][30][31][32][33]

Peroxynitrite can induce a non-canonical activation of NF-κB by promoting the tyrosine nitration of its inhibitory protein, IκBα.[29] This modification leads to the dissociation of IκBα from NF-κB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS).[29][30] This creates a positive feedback loop that can exacerbate inflammatory responses.

Peroxynitrite and the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating cell proliferation, differentiation, and apoptosis. Peroxynitrite can activate MAPK pathways through various mechanisms.[23][33][34][35][36]

Studies have shown that peroxynitrite can induce the phosphorylation of ERK1/2 (p44/42 MAPK) through a Protein Kinase C (PKC)-dependent, but MEK-independent pathway.[34] Additionally, peroxynitrite can activate the p38 MAPK pathway, which is involved in inflammatory responses and apoptosis.[35]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying the effects of peroxynitrite in a cell-based assay.

Conclusion

Peroxynitrite is a critical molecule at the crossroads of redox biology and pathology. Its high reactivity as both an oxidant and a nitrating agent allows it to modify a wide array of biomolecules, thereby impacting cellular function and signaling. A thorough understanding of its chemistry, biological targets, and role in signaling pathways is essential for researchers and drug development professionals seeking to unravel the complexities of diseases associated with nitrosative stress and to develop novel therapeutic interventions. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the multifaceted nature of peroxynitrite.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Nitric Oxide and Peroxynitrite in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nitration of Proteins, Lipids and DNA by Peroxynitrite Derivatives-Chemistry Involved and Biological Relevance [mdpi.com]

- 5. Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathophysiological Role of Peroxynitrite Induced DNA Damage in Human Diseases: A Special Focus on Poly(ADP-ribose) Polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cosmobiousa.com [cosmobiousa.com]

- 9. pnas.org [pnas.org]

- 10. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of peroxynitrite from nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bioquochem.com [bioquochem.com]

- 17. diva-portal.org [diva-portal.org]

- 18. benchchem.com [benchchem.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. appliedbiomics.com [appliedbiomics.com]

- 21. Protein Nitration Assay Kit (Nitrotyrosine) (ab242294) is not available | Abcam [abcam.co.jp]

- 22. researchgate.net [researchgate.net]

- 23. Peroxynitrite signaling: receptor tyrosine kinases and activation of stress-responsive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Role of the Peroxynitrite-Poly(ADP-Ribose) Polymerase Pathway in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Role of Peroxynitrite-Induced Activation of Poly(ADP-Ribose) Polymerase (PARP) in Circulatory Shock and Related Pathological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Role of the peroxynitrite-poly (ADP-ribose) polymerase pathway in the pathogenesis of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Peroxynitrite-induced cytotoxicity: mechanism and opportunities for intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 29. Peroxynitrite induces an alternative NF-kappaB activation pathway in L8 rat myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. ar.iiarjournals.org [ar.iiarjournals.org]

- 31. journals.physiology.org [journals.physiology.org]

- 32. Peroxynitrite, a potent macrophage-derived oxidizing cytotoxin to combat invading pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 33. dovepress.com [dovepress.com]

- 34. Peroxynitrite activates mitogen-activated protein kinase (MAPK) via a MEK-independent pathway: a role for protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Activation of p38 MAPK induced peroxynitrite generation in LPS plus IFN-gamma-stimulated rat primary astrocytes via activation of iNOS and NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

The Genesis of a Biological Enigma: A Technical History of Peroxynitrite Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxynitrite (ONOO⁻), a potent and short-lived reactive nitrogen species, stands at the crossroads of nitric oxide and superoxide (B77818) radical biology. Its discovery and the subsequent elucidation of its multifaceted roles in physiology and pathology have paved the way for a deeper understanding of redox signaling and oxidative stress. This technical guide provides a comprehensive overview of the history of peroxynitrite research, from its early chemical characterization to its establishment as a critical mediator in biological systems. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.

A Historical Timeline of Peroxynitrite Research

The journey to understanding the biological significance of peroxynitrite has been a long and incremental one, marked by key discoveries that transformed it from a chemical curiosity to a major focus of biomedical research.

-

Early 20th Century: The potent oxidizing properties of a mixture of acidified nitrite (B80452) and hydrogen peroxide were first noted, hinting at the existence of a highly reactive species.[1] In 1901, Baeyer and Villiger proposed the formation of "Nitrosopersäure" (peroxynitrous acid) as an intermediate in reactions involving nitrites and hydroperoxides.[2]

-

1970s: The chemical nature of peroxynitrite was more thoroughly investigated, with several studies characterizing its decomposition to form hydroxyl radical and nitrogen dioxide.[1]

-

1985: Blough and Zafiriou observed the formation of a yellow-colored species, which they identified as peroxynitrite, from the reaction of superoxide and nitric oxide in an alkaline solution. This was a critical observation that foreshadowed its biological relevance.[2]

-

Early 1990s: A series of landmark papers from Beckman, Radi, and their colleagues established the biological significance of peroxynitrite.[3][4][5] They proposed that the reaction between nitric oxide (•NO) and superoxide (O₂•⁻) to form peroxynitrite is a biologically relevant pathway, particularly in pathological conditions.[3][4][6] This work laid the foundation for understanding how •NO can shift from a signaling molecule to a cytotoxic agent.[7]

-

1992: The first demonstration of peroxynitrite being produced by biological systems was published, showing its formation by alveolar macrophages.[5] This work also introduced tyrosine nitration as a method to quantify peroxynitrite production.[5]

-

Mid-to-late 1990s and beyond: Research exploded, focusing on the diverse reactivity of peroxynitrite with a wide range of biomolecules, including proteins, lipids, and DNA.[1][8] Its role in various diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammation, became a major area of investigation.[4][9] The development of more specific methods for peroxynitrite detection and quantification also advanced significantly during this period.[10][11]

Quantitative Data: The Reactivity of Peroxynitrite

The biological effects of peroxynitrite are dictated by its high reactivity with various cellular components. The following table summarizes the second-order rate constants for the reaction of peroxynitrite with several key biomolecules.

| Biomolecule | Second-Order Rate Constant (M⁻¹s⁻¹) at physiological pH | Notes |

| Cysteine | 5,900[6] | One of the first determined rate constants, highlighting that direct reactions can be more significant than homolysis.[6] |

| Methionine | 360[6] | Leads to the formation of methionine sulfoxide (B87167) and can contribute to enzyme inactivation.[6] |

| Glutathione | 1,400[6] | An important endogenous antioxidant that can decompose peroxynitrite.[6] |

| Human Serum Albumin | 9,700[6] | The reaction is largely due to its single free thiol group (Cys-34).[6] |

| Tyrosine | No direct reaction[6][12] | Oxidation and nitration occur via secondary radicals derived from peroxynitrite.[6][12] |

| Carbon Dioxide (CO₂) | ~10⁷-10⁸ | A key reaction in vivo due to the high concentration of CO₂, leading to the formation of nitrosoperoxocarboxylate and subsequently carbonate and nitrogen dioxide radicals.[13] |

| Superoxide Dismutase (Cu,Zn-SOD) | 10⁵ (maximal rate)[14] | SOD can catalyze the nitration of tyrosine by peroxynitrite.[14] |

Key Experimental Protocols

The ability to detect and quantify peroxynitrite has been central to advancing our understanding of its biological roles. Below are detailed methodologies for some of the key experimental approaches used in peroxynitrite research.

Synthesis of Authentic Peroxynitrite

The availability of pure peroxynitrite is essential for in vitro studies. A common method involves the reaction of acidified hydrogen peroxide with sodium nitrite.

Materials:

-

Sodium nitrite (NaNO₂)

-

Hydrogen peroxide (H₂O₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Manganese dioxide (MnO₂)

Procedure:

-

Prepare an acidic solution of hydrogen peroxide by mixing H₂O₂ with HCl.

-

Rapidly mix the acidic H₂O₂ solution with a solution of NaNO₂ in a quenched-flow apparatus. This reaction forms peroxynitrous acid (ONOOH).

-

Immediately stabilize the peroxynitrous acid by adding a concentrated solution of NaOH to raise the pH, converting it to the more stable peroxynitrite anion (ONOO⁻).

-

Remove any excess unreacted hydrogen peroxide by adding a small amount of MnO₂ and then filtering the solution.

-

Determine the concentration of the peroxynitrite solution spectrophotometrically by measuring its absorbance at 302 nm in a basic solution (extinction coefficient ε₃₀₂ = 1670 M⁻¹cm⁻¹).

Detection of Peroxynitrite using Fluorescent Probes

Fluorescent probes offer high sensitivity for detecting peroxynitrite in cellular systems. Dihydrorhodamine 123 (DHR 123) is a commonly used probe, although it is not entirely specific.

Materials:

-

Dihydrorhodamine 123 (DHR 123)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Peroxynitrite donor (e.g., SIN-1) or authentic peroxynitrite

-

Fluorescence microscope or plate reader

Procedure:

-

Culture cells to the desired confluency.

-

Wash the cells with PBS.

-

Load the cells with DHR 123 (typically 5-10 µM in serum-free medium) and incubate in the dark at 37°C for 30-60 minutes.

-

Wash the cells again with PBS to remove excess probe.

-

Induce peroxynitrite formation by adding a peroxynitrite donor (e.g., SIN-1) or by treating the cells with a bolus of authentic peroxynitrite.

-

Immediately measure the increase in fluorescence intensity using a fluorescence microscope or a plate reader. DHR 123 is oxidized by peroxynitrite to the highly fluorescent Rhodamine 123 (excitation ~500 nm, emission ~530 nm).

-

Control Experiment: To confirm that the observed fluorescence is due to peroxynitrite, pre-treat cells with a peroxynitrite scavenger (e.g., uric acid) before adding the probe and the peroxynitrite source.

Quantification of Tyrosine Nitration by HPLC

The formation of 3-nitrotyrosine (B3424624) is a stable biomarker of peroxynitrite-mediated damage. High-Performance Liquid Chromatography (HPLC) is a robust method for its quantification.

Materials:

-

Protein sample (from cells or tissues)

-

Protease (e.g., pronase)

-

HPLC system with a UV or electrochemical detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer)

-

3-nitrotyrosine standard

Procedure:

-

Hydrolyze the protein sample to its constituent amino acids using a protease.

-

Filter the hydrolysate to remove any particulate matter.

-

Inject the sample onto the C18 HPLC column.

-

Separate the amino acids using a suitable mobile phase gradient.

-

Detect 3-nitrotyrosine using a UV detector (at ~274 nm and 365 nm) or an electrochemical detector.

-

Quantify the amount of 3-nitrotyrosine in the sample by comparing its peak area to a standard curve generated with known concentrations of a 3-nitrotyrosine standard.

Visualizing the Core Biology of Peroxynitrite

Diagrams are essential for conceptualizing the complex interactions of peroxynitrite in biological systems. The following are Graphviz (DOT language) scripts for key pathways and workflows.

Formation and Major Reaction Pathways of Peroxynitrite

Caption: Formation of peroxynitrite from nitric oxide and superoxide and its major reaction pathways in biological systems.

Experimental Workflow for Detecting Intracellular Peroxynitrite```dot

Caption: An overview of how peroxynitrite can modulate key cellular signaling pathways.

Conclusion

The discovery and continued exploration of peroxynitrite's role in biology have fundamentally altered our understanding of redox signaling and the pathogenesis of numerous diseases. From its humble beginnings as a chemical curiosity, it has emerged as a key player in the intricate dance between nitric oxide and reactive oxygen species. This guide has provided a technical foundation for understanding the history, chemistry, and experimental approaches in peroxynitrite research. As new tools and techniques for its detection and modulation are developed, the field is poised for further exciting discoveries that will undoubtedly have a significant impact on human health and drug development.

References

- 1. Nitric Oxide and Peroxynitrite in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. pnas.org [pnas.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Understanding peroxynitrite biochemistry and its potential for treating human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Peroxynitrite reactivity with amino acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of peroxynitrite in the redox regulation of cell signal transduction pathways. [fredi.hepvs.ch]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Oxygen radicals, nitric oxide, and peroxynitrite: Redox pathways in molecular medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic Characteristics of Peroxynitrite for Quantification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Peroxynitrite (ONOO⁻), a potent and short-lived reactive nitrogen species (RNS), is a critical mediator in a myriad of physiological and pathological processes. Formed from the diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), its precise quantification is paramount to understanding its complex roles in cellular signaling, oxidative stress, and disease pathogenesis. This technical guide provides a comprehensive overview of the core spectroscopic characteristics of peroxynitrite, offering detailed methodologies for its quantification and visualizing its intricate involvement in key cellular signaling pathways.

Core Spectroscopic Properties and Quantification Methods

The quantification of peroxynitrite is challenging due to its high reactivity and short half-life. However, several spectroscopic techniques have been developed to accurately measure its concentration in biological systems. These methods primarily rely on UV-Vis spectrophotometry, fluorescence spectroscopy, and chemiluminescence.

UV-Vis Spectrophotometry

Direct measurement of peroxynitrite can be achieved by UV-Vis spectrophotometry. In alkaline solutions (pH > 12), the peroxynitrite anion exhibits a characteristic absorption maximum at 302 nm.[1][2] This property allows for its direct quantification using the Beer-Lambert law.

Table 1: UV-Vis Spectroscopic Data for Peroxynitrite Quantification

| Parameter | Value | Conditions |

| Molar Absorption Coefficient (ε) | 1670 M⁻¹cm⁻¹ | At 302 nm, in 0.1 M NaOH[1][3] |

Fluorescence Spectroscopy

Fluorescence-based methods offer high sensitivity and are widely used for peroxynitrite detection. These methods employ fluorescent probes that react with peroxynitrite to produce a fluorescent product or a change in fluorescence intensity. A variety of probes with different excitation and emission wavelengths, quantum yields, and reaction kinetics are available.

Table 2: Spectroscopic and Kinetic Data for Selected Peroxynitrite Fluorescent Probes

| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Second-Order Rate Constant (k) with ONOO⁻ (M⁻¹s⁻¹) | Detection Limit (LOD) |

| Rhodamine-based | |||||

| Dihydrorhodamine 123 (DHR 123) | ~500 | ~536 | - | - | Low micromolar range[4] |

| DH-1 | 400 | - | < 0.04 (before reaction) | - | -[1] |

| Coumarin-based | |||||

| Coumarin-7-boronic acid (CBA) | 332 | 450 | - | 1.1 x 10⁶[5] | - |

| Probe 5 (4-methylumbelliferone-based) | - | 450 / 385 (ratiometric) | - | - | 29.8 nM[6] |

| Cyanine-based | |||||

| Cy–OH–ONOO | - | 705 | - | - | -[7] |

| Probe 33 (hemicyanine-based) | - | 487 / 742 (ratiometric) | - | - | -[8] |

| Other Probes | |||||

| Probe 10 | - | 560 to 630 (ratiometric) | - | - | 0.9 nM[6] |

| Probe 13 | 345 / 457 | 538 / 656 (ratiometric) | - | - | -[7] |

| BDP-NGM | 502 | 512 | 0.0052 to 0.42 | - | -[9] |

| NCou 4 | - | - | - | - | 0.83 nM[10] |

| Xan 40 | - | - | - | - | 57 nM[10] |

Chemiluminescence

Chemiluminescence assays are highly sensitive and provide another robust method for peroxynitrite quantification. The most common chemiluminescent probe is luminol (B1675438), which in the presence of peroxynitrite and bicarbonate, emits light that can be quantified.

Table 3: Chemiluminescence Data for Peroxynitrite Quantification

| Probe | Enhancer | Quantum Yield (Φ) |

| Luminol | Bicarbonate | ~10⁻³[1][11] |

Detailed Experimental Protocols

Accurate and reproducible quantification of peroxynitrite requires meticulous experimental procedures. Below are detailed protocols for the key spectroscopic methods.

Protocol for Peroxynitrite Quantification using UV-Vis Spectrophotometry

This protocol is for the direct measurement of a peroxynitrite stock solution.

Materials:

-

Peroxynitrite stock solution

-

0.1 M Sodium Hydroxide (NaOH) solution

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Blank Measurement: Fill a quartz cuvette with 0.1 M NaOH solution and use it to blank the spectrophotometer at 302 nm.

-

Sample Preparation: Dilute the peroxynitrite stock solution in 0.1 M NaOH. The final concentration should be within the linear range of the spectrophotometer.

-

Absorbance Measurement: Immediately measure the absorbance of the diluted peroxynitrite solution at 302 nm.

-

Concentration Calculation: Calculate the concentration of peroxynitrite using the Beer-Lambert law:

UV-Vis Quantification Workflow.

Protocol for Fluorometric Assay using Dihydrorhodamine 123 (DHR 123)

This protocol describes the in vitro measurement of peroxynitrite using the DHR 123 probe.[4][12][13][14]

Materials:

-

Dihydrorhodamine 123 (DHR 123)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Peroxynitrite standard solution

-

Black, clear-bottom 96-well plate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

DHR 123 Stock Solution (10 mM): Dissolve DHR 123 in deoxygenated DMSO. Store in small aliquots at -20°C, protected from light.[4]

-

DHR 123 Working Solution (e.g., 20 µM): Dilute the DHR 123 stock solution in PBS immediately before use.

-

Peroxynitrite Standards: Prepare a series of peroxynitrite standards by diluting a quantified stock solution in PBS.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the sample or peroxynitrite standard.

-

Add 50 µL of the DHR 123 working solution to each well.

-

Incubate the plate at room temperature for 10-20 minutes, protected from light.[4]

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~500 nm and emission at ~536 nm.[4]

-

-

Data Analysis:

-

Subtract the fluorescence of a blank control (buffer only) from all readings.

-

Generate a standard curve by plotting the fluorescence intensity against the concentration of the peroxynitrite standards.

-

Determine the peroxynitrite concentration in the samples from the standard curve.

-

DHR 123 Fluorometric Assay Workflow.

Protocol for Chemiluminescence Assay using Luminol

This protocol outlines the quantification of peroxynitrite using luminol-dependent chemiluminescence.

Materials:

-

Luminol

-

0.1 M Sodium Hydroxide (NaOH)

-

Sodium bicarbonate buffer (e.g., 50 mM, pH 8.5-9.5)

-

Peroxynitrite standard solution

-

White, opaque 96-well plate or luminometer tubes

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Luminol Stock Solution (10 mM): Dissolve luminol in 0.1 M NaOH. Store at 4°C in the dark.[4]

-

Luminol Working Solution (e.g., 100 µM): Dilute the luminol stock solution in the sodium bicarbonate buffer immediately before use.

-

Peroxynitrite Standards: Prepare a series of peroxynitrite standards in the sodium bicarbonate buffer.

-

-

Assay Procedure:

-

To a luminometer tube or a well of a white, opaque 96-well plate, add your sample or peroxynitrite standard.

-

Add the working buffer to a final volume of, for example, 100 µL.

-

Initiate the measurement in a luminometer.

-

Inject the luminol working solution to start the reaction and immediately measure the chemiluminescence signal.

-

-

Data Analysis:

-

Integrate the chemiluminescence signal over a defined period.

-

Generate a standard curve by plotting the integrated chemiluminescence intensity against the concentration of the peroxynitrite standards.

-

Determine the peroxynitrite concentration in the samples from the standard curve.

-

Luminol Chemiluminescence Assay Workflow.

Peroxynitrite in Cellular Signaling Pathways

Peroxynitrite is not merely a cytotoxic agent but also a critical modulator of cellular signaling pathways, primarily through the oxidation and nitration of key signaling proteins. Its effects are concentration-dependent and can lead to diverse cellular outcomes.

NF-κB Signaling Pathway

Peroxynitrite exerts a dual and complex regulation on the Nuclear Factor-kappa B (NF-κB) pathway. It can inhibit the canonical, pro-inflammatory pathway by blocking the phosphorylation and activation of IKKβ.[15] Conversely, it can also promote NF-κB activation through an alternative mechanism involving the nitration of IκBα, leading to its dissociation from NF-κB.[16]

References

- 1. Peroxynitrite-induced luminol chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxynitrite Assay Kit (Fluorometric) (ab233469) | Abcam [abcam.com]

- 3. Frontiers | Phosphoinositide 3-Kinase/Akt Signaling and Redox Metabolism in Cancer [frontiersin.org]

- 4. THE RAF/MEK INHIBITOR PD98059 ENHANCES ERK1/2 PHOSPHORYLATION MEDIATED BY PEROXYNITRITE VIA ENFORCED MITOCHONDRIAL FORMATION OF REACTIVE OXYGEN SPECIES. [ora.uniurb.it]

- 5. iNOS in Macrophage Polarization: Pharmacological and Regulatory Insights [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB activation by peroxynitrite through IκBα-dependent phosphorylation versus nitration in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescent probes for sensing peroxynitrite: biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PEROXYNITRITE IS A POTENT INHIBITOR OF NF-κ B ACTIVATION TRIGGERED BY INFLAMMATORY STIMULI IN CARDIAC AND ENDOTHELIAL CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB Activation by Peroxynitrite through IκBα-dependent Phosphorylation versus Nitration in Colon Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 15. Inhibition of PTEN by peroxynitrite activates the phosphoinositide-3-kinase/Akt neuroprotective signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Kinetics of Peroxynitrite and Carbon Dioxide: A Technical Deep Dive for Researchers

An In-depth Technical Guide on the Reaction Kinetics, Experimental Methodologies, and Biological Implications of the Peroxynitrite-Carbon Dioxide Reaction.

For Immediate Release

This technical guide provides a comprehensive overview of the reaction kinetics between peroxynitrite (ONOO⁻) and carbon dioxide (CO₂), a crucial interaction in biological systems with significant implications for oxidative stress, cell signaling, and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the underlying chemistry and experimental approaches to studying this reaction.

Introduction

Peroxynitrite is a potent reactive nitrogen species (RNS) formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). In biological systems, peroxynitrite is a key mediator of cellular damage and signaling. Its reactivity is significantly modulated by the physiological concentrations of carbon dioxide. The reaction between peroxynitrite and CO₂ is a pivotal pathway that dictates the downstream biological effects of peroxynitrite, leading to the formation of highly reactive intermediates. Understanding the kinetics and mechanism of this reaction is paramount for elucidating its role in various pathologies and for the development of targeted therapeutic interventions.

The Core Reaction: Peroxynitrite and Carbon Dioxide

The reaction between the peroxynitrite anion (ONOO⁻) and carbon dioxide proceeds through the formation of a short-lived adduct, nitrosoperoxycarbonate (ONOOCO₂⁻).[1][2] This intermediate is unstable and rapidly decomposes, primarily through two pathways: isomerization to nitrate (B79036) and homolytic cleavage to form nitrogen dioxide (•NO₂) and carbonate (CO₃•⁻) radicals.[3] The formation of these secondary radicals is a key aspect of the biological impact of the peroxynitrite-CO₂ reaction, as they are potent oxidizing and nitrating agents.[4]

Reaction Mechanism

The overall reaction can be summarized as follows:

-

Adduct Formation: Peroxynitrite anion reacts with carbon dioxide in a rapid equilibrium to form the nitrosoperoxycarbonate adduct.[5] ONOO⁻ + CO₂ ⇌ ONOOCO₂⁻

-

Decomposition Pathways: The ONOOCO₂⁻ adduct can then either rearrange to form nitrate and regenerate CO₂ or undergo homolysis to produce radical species.[3][6]

-

Isomerization: ONOOCO₂⁻ → NO₃⁻ + CO₂

-

Homolysis: ONOOCO₂⁻ → •NO₂ + CO₃•⁻

-

The yield of the radical products is a critical factor in determining the cytotoxic and signaling outcomes of peroxynitrite formation in the presence of CO₂.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the core reaction pathway and a general workflow for its experimental investigation.

Caption: Reaction pathway of peroxynitrite with carbon dioxide.

Caption: General experimental workflow for kinetic studies.

Quantitative Data

The kinetics of the reaction between peroxynitrite and carbon dioxide are influenced by factors such as pH and temperature. The following tables summarize key quantitative data from the literature.

Table 1: Second-Order Rate Constants for the Reaction of Peroxynitrite with Carbon Dioxide

| Rate Constant (k) | Conditions | Reference(s) |

| (5.8 ± 0.2) x 10⁴ M⁻¹s⁻¹ | 37 °C, pH-independent | [2][4][7] |

| (2.3 ± 0.1) x 10³ M⁻¹s⁻¹ (apparent) | 37 °C, pH 7.4 | [2][7] |

Table 2: Thermodynamic Parameters for the Reaction of Peroxynitrite with Carbon Dioxide

| Parameter | Value | Conditions | Reference(s) |

| Enthalpy of Activation (ΔH) | +10.7 ± 0.8 kcal mol⁻¹ | 37 °C | [2][7] |

| Entropy of Activation (ΔS) | -6.5 ± 0.5 cal mol⁻¹ K⁻¹ | 37 °C | [2][7] |

Table 3: Yield of Radical Products from the Peroxynitrite-CO₂ Reaction

| Product | Yield | Conditions | Reference(s) |

| •NO₂ and CO₃•⁻ | ~30-33% | Physiological pH | [7] |

| Homolysis | 3 ± 1% | - | [6] |

| Nitrate (NO₃⁻) | 96 ± 1% (from non-homolytic pathway) | - | [6] |

Experimental Protocols

Accurate kinetic and mechanistic studies of the peroxynitrite-CO₂ reaction require meticulous experimental procedures, from the synthesis of the unstable peroxynitrite to the rapid kinetic measurements.

Synthesis and Quantification of Peroxynitrite

Safety Precaution: Peroxynitrite is a strong oxidant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.[8]

Method 1: Acidified Hydrogen Peroxide and Nitrite (B80452) [8][9][10]

This is a common and rapid method for producing high concentrations of peroxynitrite.

-

Materials:

-

Sodium Nitrite (NaNO₂)

-

Hydrogen Peroxide (H₂O₂)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Manganese Dioxide (MnO₂) (optional, for removing excess H₂O₂)

-

Syringe pump or quenched-flow reactor

-

Ice bath

-

-

Procedure:

-

Prepare two solutions and cool them in an ice bath:

-

Solution A: 0.6 M NaNO₂ in deionized water.

-

Solution B: A mixture of 0.7 M H₂O₂ and 0.6 M HCl.

-

-

Using a syringe pump or a quenched-flow system, rapidly mix equal volumes of Solution A and Solution B.

-

Immediately quench the reaction by adding an equal volume of 1.5 M NaOH, also pre-cooled on ice. The appearance of a characteristic yellow color indicates the formation of peroxynitrite.

-

(Optional) To remove unreacted hydrogen peroxide, add a small amount of MnO₂ and stir the solution. The evolution of oxygen gas indicates the decomposition of H₂O₂.

-

-

Quantification:

-

The concentration of the peroxynitrite stock solution is determined spectrophotometrically immediately before use.

-

Measure the absorbance at 302 nm in a 0.1 M NaOH solution.

-

The molar extinction coefficient (ε) for peroxynitrite at 302 nm is 1670 M⁻¹cm⁻¹.[5]

-

Method 2: Two-Phase System with Isoamyl Nitrite and Hydrogen Peroxide [11]

This method can produce high concentrations of peroxynitrite (up to 1 M).

-

Materials:

-

Isoamyl nitrite

-

Hydrogen Peroxide (H₂O₂)

-

Sodium Hydroxide (NaOH)

-

Organic solvent for washing (e.g., dichloromethane, chloroform, or hexane)

-

Manganese Dioxide (MnO₂)

-

Separatory funnel

-

-

Procedure:

-

Prepare an aqueous solution of H₂O₂ and make it strongly alkaline (pH ≥ 12.5) with NaOH.

-

In a flask, vigorously stir the alkaline H₂O₂ solution with an equimolar amount of isoamyl nitrite, creating a two-phase system.

-

The product, peroxynitrite, will be in the aqueous phase.

-

Separate the aqueous phase using a separatory funnel.

-

Wash the aqueous phase with an organic solvent to remove residual isoamyl alcohol and unreacted isoamyl nitrite.

-

Pass the aqueous solution through a short column of manganese dioxide to remove excess hydrogen peroxide.

-

-

Quantification:

-

Determine the concentration as described in Method 1.

-

Stopped-Flow Kinetic Analysis

Stopped-flow spectrophotometry is the primary technique for studying the fast kinetics of the peroxynitrite-CO₂ reaction.[12][13]

-

Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing and data acquisition in the millisecond timescale.

-

Reactant Preparation:

-

Peroxynitrite Solution: Dilute the stock peroxynitrite solution in an alkaline buffer (e.g., NaOH) to the desired concentration.

-

CO₂ Solution: Prepare a buffer solution (e.g., phosphate (B84403) buffer) at the desired pH and saturate it with CO₂ by bubbling the gas through it. The concentration of dissolved CO₂ can be calculated using Henry's law.

-

-

Measurement Procedure:

-

Load the peroxynitrite solution and the CO₂-saturated buffer into the two separate syringes of the stopped-flow instrument.

-

Initiate the reaction by rapidly mixing the two solutions in the observation cell.

-

Monitor the decay of peroxynitrite by measuring the decrease in absorbance at 302 nm over time.

-

The data acquisition should be set to an appropriate timescale to capture the full reaction profile.

-

-

Data Analysis:

-

The obtained absorbance versus time data is fitted to a pseudo-first-order exponential decay function to determine the observed rate constant (k_obs).

-

The second-order rate constant (k) is then calculated by plotting k_obs against the concentration of CO₂.

-

Detection and Quantification of Reaction Products

4.3.1. Nitrotyrosine and Dityrosine (B1219331) (Markers of Radical Activity)

The formation of •NO₂ and CO₃•⁻ radicals can be indirectly detected by their reaction with tyrosine to form 3-nitrotyrosine (B3424624) and dityrosine, respectively. These products can be quantified using High-Performance Liquid Chromatography (HPLC).[14][15][16]

-

Procedure:

-

Perform the peroxynitrite-CO₂ reaction in the presence of a known concentration of tyrosine.

-

After the reaction is complete, analyze the sample using reverse-phase HPLC with UV or electrochemical detection.

-

Quantify the concentrations of 3-nitrotyrosine and dityrosine by comparing their peak areas to those of authentic standards.

-

4.3.2. Direct Detection of Carbonate Radicals (EPR Spectroscopy)

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection of free radicals.[17][18]

-

Methodology:

-

Use a rapid-mixing continuous-flow EPR setup.

-

Mix a solution of peroxynitrite with a bicarbonate-carbon dioxide buffer within the EPR cavity.

-

The carbonate radical (CO₃•⁻) can be directly detected and is characterized by its specific EPR parameters (g = 2.0113).[17][18]

-

The use of ¹³C-labeled bicarbonate can confirm the identity of the radical, as it will result in a splitting of the EPR signal.[17][18]

-

4.3.3. Chemiluminescence Assays

The reaction of peroxynitrite with certain substrates in the presence of CO₂ can lead to chemiluminescence, which can be used for sensitive detection.[19]

-

Principle: The carbonate radical anion generated from the peroxynitrite-CO₂ reaction can oxidize specific chemiluminescent probes, leading to light emission.

-

Application: This method can be adapted for flow-injection analysis to determine the concentration of species that react with the peroxynitrite-CO₂ system to produce light.

Conclusion

The reaction between peroxynitrite and carbon dioxide is a fundamental process with profound biological consequences. The formation of the ONOOCO₂⁻ adduct and its subsequent decomposition into reactive radical species significantly influences the oxidative and nitrative stress landscape within a cell. A thorough understanding of the kinetics and mechanisms of this reaction, facilitated by the experimental protocols detailed in this guide, is essential for researchers and drug development professionals aiming to unravel the complexities of RNS biology and to design effective therapeutic strategies against a host of diseases. The quantitative data and methodologies presented herein provide a solid foundation for further investigation into this critical biochemical reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Peroxynitrite reaction with carbon dioxide/bicarbonate: kinetics and influence on peroxynitrite-mediated oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxidative chemistry of nitric oxide: the roles of superoxide, peroxynitrite, and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Reaction of peroxynitrite with carbon dioxide: intermediates and determination of the yield of CO3*- and NO2* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of peroxynitrite from nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. Synthesis of peroxynitrite in a two-phase system using isoamyl nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. recipp.ipp.pt [recipp.ipp.pt]

- 15. Detection and quantitation of nitrotyrosine residues in proteins: in vivo marker of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Direct EPR detection of the carbonate radical anion produced from peroxynitrite and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Chemiluminescence investigation of carbon dioxide-enhanced oxidation of dihydralazine sulfate by peroxynitrite and its application to pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Peroxynitrite in Atmospheric Chemistry and Aerosol Formation: A Technical Guide

Abstract

Peroxynitrite (ONOO⁻) and its conjugate acid, peroxynitrous acid (ONOOH), are potent and highly reactive oxidant species. Formed from the diffusion-controlled reaction between nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), peroxynitrite plays a multifaceted role in atmospheric chemistry.[1][2] It acts as a critical mediator in atmospheric oxidation cycles and contributes significantly to the formation of secondary organic aerosols (SOA), which impact air quality and climate. This technical guide provides an in-depth analysis of the atmospheric formation, decomposition, and reaction pathways of peroxynitrite. It details its crucial role in the generation of organic nitrates and other SOA precursors, with a focus on quantitative data and the experimental methodologies used to study these complex processes. This document is intended for researchers and scientists in atmospheric chemistry, environmental science, and related fields.

Introduction